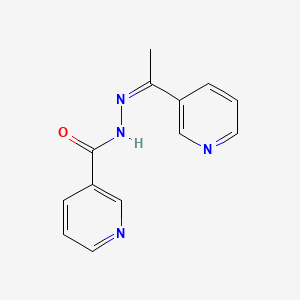

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide

Vue d'ensemble

Description

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide is a chemical compound known for its diverse applications in medicinal chemistry and biological research. This compound is derived from nicotinic acid, which is also known as vitamin B3 or niacin. It is characterized by the presence of a pyridine ring and a hydrazide functional group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide typically involves the condensation of nicotinic acid hydrazide with an appropriate aldehyde or ketone. One common method is the reaction of nicotinic acid hydrazide with 3-pyridinecarbaldehyde under reflux conditions in an organic solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

Nicotinic acid hydrazide reacts with aldehydes and ketones to form acylhydrazones. For example:

-

Reaction with 4-aminoacetophenone :

Nicotinic acid hydrazide condenses with 4-aminoacetophenone in methanol under reflux (1 hour, 100°C) to yield N'-(1-(4-aminophenyl)ethylidene)nicotinohydrazide (76% yield). This product is characterized by IR absorption at 1662 cm⁻¹ (C=O) and 1597 cm⁻¹ (C=N), and its ¹H-NMR spectrum shows a singlet at δ 2.26 ppm (CH₃) and aromatic protons at δ 6.50–9.02 ppm . -

Reaction with aromatic aldehydes :

Hydrazones are synthesized by reacting nicotinic acid hydrazide with aldehydes (e.g., benzaldehyde derivatives) in ethanol, yielding compounds with 63–96% efficiency . Cyclization of these hydrazones in acetic anhydride produces 1,3,4-oxadiazoline derivatives .

Cyclization Reactions

The hydrazide moiety facilitates cyclization to form heterocyclic compounds:

-

Formation of 1,3,4-oxadiazolines :

Acylhydrazones derived from nicotinic acid hydrazide undergo cyclization in acetic anhydride, yielding 1,3,4-oxadiazoline derivatives. For example, N'-(1-(4-acetamidophenyl)ethylidene)nicotinohydrazide cyclizes to form oxadiazolines with yields up to 64% . -

Synthesis of pyrazole derivatives :

Reaction with acetylacetone in ethanol (reflux, 7 hours) produces 3,5-dimethyl-1H-pyrazole derivatives (66% yield). These compounds show IR absorption at 1701 cm⁻¹ (C=O) and 1585 cm⁻¹ (C=N) .

Reactions with Heterocyclic Reagents

Nicotinic acid hydrazide participates in heterocyclic synthesis:

-

Reaction with carbon disulfide :

Forms oxadiazole derivatives under reflux conditions (ethanol, 12 hours). The product exhibits a molecular ion peak at m/z = 297 (M+1) in EI-MS . -

Synthesis of thiosemicarbazones :

Reacting with phenylisothiocyanate in ethanol yields thiosemicarbazones, confirmed by IR absorption at 1678 cm⁻¹ (C=O) and δ 9.75–10.43 ppm (NH) in ¹H-NMR .

Antimicrobial and Antitubercular Activity

Derivatives of nicotinic acid hydrazide show bioactivity:

-

Hydrazides 8b and 8c : Exhibit antitubercular activity with MIC values of 12.5 and 6.25 µg/mL, respectively .

-

Pyrazole derivatives : Demonstrate antimicrobial activity against E. coli and S. aureus .

| Compound | Bioactivity | MIC/IC₅₀ Value | Reference |

|---|---|---|---|

| Hydrazide 8b | Antitubercular | 12.5 µg/mL | |

| Hydrazide 8c | Antitubercular | 6.25 µg/mL | |

| Pyrazole derivative | Antimicrobial (E. coli) | 10.92 µg/mL |

Structural and Computational Insights

X-ray crystallography of related compounds (e.g., N'-[1-(2-pyridyl)ethylidene]nicotinohydrazide) reveals twisted conformations with dihedral angles of 21.7° between pyridine rings . Computational docking studies highlight interactions with microbial enzyme active sites, supporting observed bioactivity .

Applications De Recherche Scientifique

Medicinal Chemistry

Nicotinic acid hydrazides are recognized for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. Research has shown that derivatives of nicotinic acid hydrazide exhibit significant in vitro activity against this pathogen. For instance, studies have reported that certain synthesized hydrazides demonstrate minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating strong potential as anti-tubercular agents .

Table 1: Antimycobacterial Activity of Nicotinic Acid Hydrazides

| Compound ID | MIC (µg/mL) | Cytotoxicity (HT-29) | Drug-Likeness Score |

|---|---|---|---|

| 4a | 12.5 | Non-cytotoxic | 0.41 |

| 8b | 6.25 | Non-cytotoxic | 0.88 |

| 8c | 12.5 | Non-cytotoxic | 0.75 |

The presence of various substituents on the phenyl ring has been shown to enhance activity, with lipophilic electron-withdrawing groups being particularly effective .

Environmental Applications

Nicotinic acid hydrazides also play a role in the biodegradation of nicotine in environmental microbiology. Certain bacterial strains have been identified that utilize nicotinic acid as a carbon source, showcasing the compound's potential in bioremediation efforts. For example, Pseudomonas sp. strain JY-Q has been studied for its ability to degrade nicotine and nicotinic acid through specific enzymatic pathways . The genes involved in these pathways have been mapped, providing insights into how these bacteria can be harnessed for environmental cleanup.

Agricultural Applications

In agriculture, nicotinic acid derivatives are explored for their pesticidal properties . Research indicates that certain hydrazides exhibit insecticidal activity against pests, potentially serving as natural alternatives to synthetic pesticides. The mechanisms by which these compounds affect pest populations are under investigation but may involve disruption of metabolic processes or interference with reproductive systems.

Case Studies and Research Findings

Several studies highlight the efficacy of nicotinic acid hydrazides in various applications:

- A study published in MDPI demonstrated the synthesis of various hydrazide derivatives and their evaluation for antimycobacterial activity against M. tuberculosis. The findings indicated a clear relationship between chemical structure and biological activity .

- Another research article detailed the metabolic pathways utilized by Pseudomonas species for nicotine degradation, revealing the genetic basis for the biodegradation capabilities of these bacteria .

- In agricultural research, experiments have shown promising results in using nicotinic acid derivatives as eco-friendly pesticides, with ongoing studies aimed at elucidating their mechanisms of action against target pests.

Mécanisme D'action

The mechanism of action of nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. It can also induce oxidative stress and apoptosis in target cells, contributing to its antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isonicotinic Acid Hydrazide: A well-known antitubercular agent with a similar hydrazide functional group.

Nicotinic Acid Hydrazide: Another derivative of nicotinic acid with comparable biological activities.

Pyridinecarboxaldehyde Hydrazones: Compounds with similar structural features and applications.

Uniqueness

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide stands out due to its unique combination of a pyridine ring and a hydrazone linkage, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile intermediate in drug synthesis make it a valuable compound in medicinal chemistry .

Activité Biologique

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

The synthesis of nicotinic acid hydrazides typically involves the reaction of nicotinic acid derivatives with hydrazine hydrate. For instance, the compound can be synthesized through a reflux process with appropriate reagents, yielding high purity and good yields. The structural characterization of these compounds often includes techniques such as IR spectroscopy and NMR analysis, which confirm the presence of functional groups characteristic of hydrazides.

Biological Activity Overview

Nicotinic acid derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Various studies have demonstrated that nicotinic acid derivatives show significant antimicrobial properties against both bacterial and fungal strains. For example, the compound has been tested against E. coli and B. subtilis, revealing strong inhibitory effects.

- Antitubercular Activity : Research has indicated that certain hydrazide derivatives possess notable antitubercular activity. In vitro studies have shown that these compounds can effectively inhibit the growth of Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

- Antiproliferative Effects : Nicotinic acid derivatives have also been evaluated for their potential antiproliferative effects against various cancer cell lines. Studies indicate that modifications to the pyridine structure can enhance activity against specific cancer types, such as HeLa and A549 cells .

Antimicrobial Testing Results

A comparative study evaluated the antimicrobial activities of several nicotinic acid hydrazide derivatives against common pathogens. The results are summarized in Table 1 below:

| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 1 | E. coli | 30 | 12.5 |

| 2 | B. subtilis | 29 | 6.25 |

| 3 | S. aureus | 20 | 25 |

| 4 | C. albicans | 18 | 50 |

These findings highlight the potential of nicotinic acid derivatives as effective antimicrobial agents.

Antitubercular Activity Assessment

In another study focusing on antitubercular activity, several derivatives were tested using the microplate Alamar blue assay (MABA). The results indicated that compounds derived from nicotinic acid showed promising activity against M. tuberculosis, with detailed MIC values presented in Table 2:

| Compound | MIC (µg/mL) | Drug-likeness Score |

|---|---|---|

| Hydrazide A | 6.25 | 0.88 |

| Hydrazide B | 12.5 | 0.75 |

| Hydrazide C | 25 | 0.65 |

The high drug-likeness scores suggest favorable pharmacokinetic properties for further development into therapeutic agents .

The biological activity of nicotinic acid derivatives can be attributed to their ability to interact with specific molecular targets within pathogens or cancer cells:

- Binding Interactions : Molecular docking studies have revealed that these compounds can effectively bind to critical enzymes involved in bacterial cell wall synthesis and metabolic pathways, such as penicillin-binding proteins and sterol demethylases .

- Cell Cycle Inhibition : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Propriétés

IUPAC Name |

N-[(Z)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOONZJPAQUHJMG-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91803-31-5 | |

| Record name | Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091803315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.